1-(2-(Methylamino)ethyl)piperidin-4-OL hcl
Description
1-(2-(Methylamino)ethyl)piperidin-4-OL HCl is a piperidine derivative with a methylaminoethyl side chain and a hydroxyl group at the 4-position of the piperidine ring. It is structurally linked to Revefenacin, a long-acting muscarinic antagonist (LAMA) used in chronic obstructive pulmonary disease (COPD) therapy. This compound is identified as Revefenacin Impurity 10, a synthetic intermediate or degradation product during drug manufacturing .
Properties
IUPAC Name |
1-[2-(methylamino)ethyl]piperidin-4-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O.ClH/c1-9-4-7-10-5-2-8(11)3-6-10;/h8-9,11H,2-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNLJJMIPUGHSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1CCC(CC1)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-(Methylamino)ethyl)piperidin-4-OL HCl, also known as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to various bioactive molecules and has been investigated for its role as an inhibitor of protein arginine methyltransferases (PRMTs), particularly PRMT4 and PRMT6, which are implicated in various cancers and inflammatory responses.
Chemical Structure and Properties
The chemical structure of this compound features a piperidine ring with a methylamino group attached to the ethyl chain, contributing to its pharmacological properties. The hydrochloride salt form enhances its solubility, making it suitable for biological assays.
Inhibition of PRMTs
This compound has been identified as a potent inhibitor of PRMT4, with IC50 values significantly lower than those of other methyltransferases. This selectivity is critical as PRMT4 is associated with transcriptional regulation and oncogenesis. Studies indicate that this compound can inhibit the methylation of histone proteins, thereby affecting gene expression profiles in cancer cells .
Anticancer Activity
Research demonstrates that this compound can induce cell cycle arrest in various cancer cell lines, particularly those derived from multiple myeloma. By inhibiting PRMT4, it leads to decreased proliferation rates and increased apoptosis in these cells . The mechanism involves the disruption of methylation processes that are essential for cancer cell survival.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound exhibits anti-inflammatory activities. It has been shown to inhibit the macrophage-driven inflammatory response, suggesting potential therapeutic applications in inflammatory diseases . This dual action makes it a candidate for further exploration in both oncology and immunology.
Data Tables
| Biological Activity | IC50 Value | Target | Cell Line |
|---|---|---|---|
| PRMT4 Inhibition | <10 nM | Protein Arginine Methyltransferase 4 | Multiple Myeloma |
| Cell Cycle Arrest | N/A | N/A | Various Cancer Cell Lines |
| Anti-inflammatory Action | N/A | Macrophage Activation | Ex vivo models |
Study 1: PRMT4 Inhibition and Cancer Cell Proliferation
In a study published in Molecular Cell, researchers demonstrated that treatment with this compound resulted in significant inhibition of PRMT4 activity. This led to reduced proliferation in multiple myeloma cell lines, highlighting its potential as an anticancer agent .
Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the compound's ability to modulate inflammatory responses. The findings revealed that it effectively reduced the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS), indicating its therapeutic potential in treating inflammatory conditions .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares key features of 1-(2-(Methylamino)ethyl)piperidin-4-OL HCl with four analogous piperidine derivatives:
Pharmacological and Toxicological Insights
In contrast, Fosopamine HCl’s catechol-phosphate structure implies dopaminergic activity .
Metabolic Stability :
- Ethyl 2-(piperidin-4-yl)acetate has a high BBB permeability score (0.92) but is a CYP2D6 inhibitor, posing drug-drug interaction risks. The target compound’s carbamate group may confer slower hydrolysis, extending half-life.
Toxicity: The 4-methylbenzyl-piperidine derivative exhibits acute toxicity in mice (4.5 mg/kg, intraperitoneal), highlighting the impact of bulky aromatic substituents on safety. No direct toxicity data are available for the target compound.
Solubility and Bioavailability :
Q & A
Q. What are the established synthetic routes for 1-(2-(Methylamino)ethyl)piperidin-4-OL HCl, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, analogous piperidine derivatives are synthesized via alkylation of piperidin-4-ol with methylaminoethyl halides, followed by HCl salt formation . Optimization strategies include:
- Factorial Design : Systematically varying temperature, solvent polarity, and catalyst loading to identify yield-maximizing conditions .
- Computational Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates to guide experimental conditions .
- Table 1 : Example Optimization Parameters
| Parameter | Range Tested | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Temperature | 25–80°C | 60°C | 25% ↑ |
| Solvent | MeOH, EtOH, THF | EtOH | 18% ↑ |
| Catalyst (Pd/C) | 1–5 wt% | 3 wt% | 12% ↑ |
Q. What analytical techniques are recommended for characterizing this compound, and how are purity thresholds validated?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with shifts at δ 2.8–3.2 ppm (piperidine CH) and δ 1.5–2.0 ppm (methylamino group) .
- Mass Spectrometry (MS) : ESI-MS ([M+H] expected ~205 g/mol) validates molecular weight.
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for pharmacological studies) .
Q. What safety protocols are critical during handling and storage?
- Methodological Answer :
- Hazard Mitigation : Use fume hoods, nitrile gloves, and sealed containers to avoid inhalation (STOT SE 3, H335) or skin contact (H315) .
- Storage : Keep in anhydrous conditions (<25°C) to prevent hydrolysis. Stability data from analogous compounds suggest a shelf life of 12–18 months .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s receptor-binding selectivity in neurological targets?
- Methodological Answer :
- Competitive Binding Assays : Use radiolabeled ligands (e.g., H-LY341495 for mGluR2) to measure IC values. Include positive controls (e.g., LY487379) to validate assay conditions .
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to GPCRs or monoamine transporters .
Q. What computational strategies predict metabolic pathways and potential toxic metabolites?
- Methodological Answer :
- In Silico Tools : Use ADMET Predictor or SwissADME to simulate Phase I/II metabolism. For example, predict N-demethylation or hydroxylation sites .
- Dereplication : Cross-reference predicted metabolites with toxicity databases (e.g., ToxCast) to flag hepatotoxic or genotoxic risks .
Q. How can contradictions in pharmacological data (e.g., conflicting IC values across studies) be resolved?
- Methodological Answer :
- Theoretical Frameworks : Apply abductive reasoning to reconcile discrepancies, such as differences in assay pH or cell line variability .
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) and apply statistical weighting to outliers .
Q. What advanced reactor designs improve scalability for enantioselective synthesis?
- Methodological Answer :
- Continuous Flow Systems : Microreactors with immobilized chiral catalysts (e.g., Jacobsen’s catalyst) enhance enantiomeric excess (ee >90%) and throughput .
- Process Simulation : COMSOL Multiphysics models heat/mass transfer to optimize residence time and minimize racemization .
Data Contradiction Analysis Framework
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
